N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYTLZTFDXSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide generally involves the following steps:
Formation of the pyrazole ring: : Cyclopropyl ketone is reacted with hydrazine in the presence of an acid catalyst to form the pyrazole ring.
Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions (e.g., base-catalyzed reaction).
Attachment of the ethyl linker: : The pyrazole derivative is reacted with ethyl bromide under basic conditions to form the ethyl linker.
Coupling with isonicotinamide: : The final step involves coupling the pyrazole ethyl derivative with isonicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods often scale up the above synthetic steps using batch reactors. Continuous flow processes may also be employed to enhance efficiency and yield. Specific conditions such as temperature, pressure, and solvent systems are optimized to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: : Reduction can occur under hydrogenation conditions using catalysts like palladium on carbon to reduce specific functional groups.
Substitution: : Halogen substitution reactions can occur at specific positions on the compound using halogenating reagents.
Oxidation: : Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: : Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: : Halogenating agents like N-bromosuccinimide in an organic solvent at controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield various oxidized pyrazole derivatives, while reduction can produce more saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide as an anticancer agent. A notable investigation involved screening a library of compounds against multicellular spheroids to identify effective anticancer agents. The compound demonstrated promising activity, suggesting its potential as a lead for further development in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to disease processes. For instance, structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance inhibitory potency against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids .
Case Study 1: Anticancer Screening
In a study conducted by Walid Fayad et al., a diverse library of compounds was screened against various cancer cell lines using multicellular spheroid models. The study identified this compound as a candidate with significant cytotoxic effects, leading to further exploration into its mechanism of action and optimization for enhanced efficacy .
Case Study 2: SAR Analysis
A comprehensive SAR analysis was performed on derivatives of this compound to identify structural features that contribute to enzyme inhibition. The study revealed that specific substitutions on the pyrazole core significantly increased potency against target enzymes, underscoring the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
The pyrazole scaffold is widely utilized in drug discovery due to its versatility. Below is a comparison of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide with analogs differing in substituents or side chains:
Key Observations :
- Trifluoromethyl vs. Methyl Groups : The 3-CF₃ group in the target compound increases electronegativity and steric hindrance compared to 3-methyl analogs (e.g., 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride), enhancing resistance to oxidative metabolism .
- Acetamide vs. Isonicotinamide Side Chains : The target compound’s isonicotinamide group improves aqueous solubility compared to 2-fluorophenyl acetamide derivatives (e.g., compound in ), but the fluorophenyl group in the latter enhances membrane permeability .
- Hybrid Structures : Compounds like the indazole-pyridine hybrid exhibit superior target affinity but suffer from poor solubility due to increased molecular complexity.
Research Findings and Data
Structural Analysis
- Conformational Flexibility : X-ray data from related pyrazole derivatives (e.g., ) indicate that the 5-cyclopropyl group restricts rotational freedom at the pyrazole C3-C4 bond, stabilizing the molecule in a bioactive conformation .
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature polarizes the pyrazole ring, increasing electrophilicity at the N1 position, which is critical for covalent binding in some enzyme inhibitors.
Solubility and Stability
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which has been associated with enhanced pharmacological properties in various drug candidates. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18F3N5O
- Molecular Weight : 357.76 g/mol
- LogP : 3.5862 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors : 1/3
Anticancer Activity
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. A notable study demonstrated that a related compound exhibited selective inhibition of tyrosine kinase 2 (TYK2), which is crucial in the signaling pathways of several cancers .
Antimicrobial Properties
The isonicotinamide moiety is known for its antimicrobial activity. Compounds with this structure have been found to be effective against a range of pathogens, including bacteria and fungi. The incorporation of the cyclopropyl and trifluoromethyl groups may contribute to enhanced membrane permeability and interaction with microbial targets.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with cell survival and proliferation.
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that derivatives similar to this compound exhibited IC50 values less than 0.5 mM, indicating potent anticancer activity.
- Antimicrobial Efficacy Assessment : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclopropanation of pyrazole precursors followed by coupling with isonicotinamide via ethyl linkers. Key steps include:
- Cyclization of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole using cyclopropane-carboxaldehyde under acidic conditions .
- Amidation with isonicotinoyl chloride in the presence of K₂CO₃ in DMF at 60–80°C .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Techniques :
- ¹H/¹³C NMR : Confirms pyrazole ring substitution patterns and ethyl linker connectivity (e.g., δ 8.5–8.7 ppm for isonicotinamide protons) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and pyrazole N-H bonds (~3400 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ = ~435.5) and detects impurities .
Q. How can researchers screen the compound for initial biological activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory : COX-2/5-LOX inhibition assays with IC₅₀ calculations .
- Computational Screening : Molecular docking against targets like 5-lipoxygenase (PDB: 3V99) using AutoDock Vina .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up, and what are common side reactions?
- Scale-Up Challenges :
- Side Reactions : Trifluoromethyl group hydrolysis under acidic conditions; mitigate via inert atmospheres (N₂) .
- Yield Optimization : Use flow chemistry for precise temperature control during cyclopropanation (50–60°C, 12h) .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Case Study : If PASS software predicts anticancer activity (Pa > 0.7) but in vitro assays show low cytotoxicity:
- Re-evaluate Parameters : Adjust docking constraints (e.g., solvation effects) or test metabolite stability (CYP450 microsomal assays) .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyrazole-isonicotinamide hybrids?
- Approach :
Functional Group Variations : Compare trifluoromethyl (↑ lipophilicity) vs. methyl (↓ metabolic stability) .
Linker Modifications : Replace ethyl with propyl (logP ↑0.5) and assess pharmacokinetics (e.g., rat plasma t₁/₂) .
3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic/hydrophobic fields .
Q. What advanced mechanistic studies elucidate the compound’s enzyme inhibition?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to 5-LOX .
- Mutagenesis : Identify critical residues (e.g., Leu420 in 5-LOX) via site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
Q. How can researchers address toxicity discrepancies between in vitro and in vivo models?
- Protocol :
- In Vitro : HepG2 cytotoxicity (IC₅₀ > 50 µM) vs. In Vivo : Zebrafish LC₅₀ (72h exposure).
- Mitigation : Introduce PEGylation to reduce hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
